4-di-n-Butylaminobutanol-1
Overview
Description
4-di-n-Butylaminobutanol-1 is a heterocyclic organic compound with the molecular formula C12H27NO and a molecular weight of 201.36 g/mol . It is also known by other names such as 4-(Dibutylamino)-1-butanol and has a CAS number of 41788-34-5 . This compound is characterized by its unique structure, which includes a butanol backbone with a dibutylamino group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-di-n-Butylaminobutanol-1 typically involves the reaction of 4-chlorobutanol with dibutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the nucleophilic substitution reaction . The reaction can be represented as follows:
4-chlorobutanol+dibutylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations . Additionally, catalysts such as p-toluenesulfonic acid can be employed to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-di-n-Butylaminobutanol-1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanal.
Reduction: Formation of butylamine or dibutylamine.
Substitution: Formation of various substituted butanol derivatives.
Scientific Research Applications
4-di-n-Butylaminobutanol-1 has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4-di-n-Butylaminobutanol-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of other compounds with amine groups, which can interact with neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-butanol: Similar structure but with an amino group instead of a dibutylamino group.
1-Butanol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-(Butylamino)-1-butanol: Contains a butylamino group instead of a dibutylamino group.
Uniqueness
4-di-n-Butylaminobutanol-1 is unique due to its dibutylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(dibutylamino)butan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-3-5-9-13(10-6-4-2)11-7-8-12-14/h14H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFHNNKAJBKQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915505 | |
Record name | 4-(Dibutylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94473-23-1 | |
Record name | NSC166441 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Dibutylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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